An In-Depth Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
An In-Depth Technical Guide to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound built upon the 3,4-dihydroisoquinolin-1(2H)-one core scaffold. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The presence of a bromine atom at the 5-position significantly influences the molecule's electronic properties and potential for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological significance of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, tailored for professionals in research and drug development.
Chemical Properties
A summary of the key chemical properties of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| CAS Number | 1109230-25-2 | PubChem[1] |
| Melting Point | 180-183 °C | Amadis Chemical[2] |
| Boiling Point (Predicted) | 453.8±45.0 °C | |
| Density (Predicted) | 1.559 g/cm³ | |
| pKa (Predicted) | 14.34±0.20 | |
| Appearance | Pale-yellow to Yellow-brown Solid |
Spectral Data
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the brominated ring, as well as two methylene groups of the dihydroisoquinolinone core. The chemical shifts and coupling patterns would be influenced by the bromine substituent and the lactam functionality.
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¹³C NMR: The spectrum would display nine distinct carbon signals, including those of the aromatic ring, the two methylene groups, and the carbonyl carbon of the lactam. The position of the bromine atom would deshield the carbon to which it is attached.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration would be a prominent feature, typically appearing in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as N-H stretching (if not fully substituted), would also be observed.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is not explicitly published, a plausible synthetic route can be devised based on established methods for the preparation of related 3,4-dihydroisoquinolin-1(2H)-ones. One common approach involves the cyclization of a suitably substituted N-phenethylacetamide derivative.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-(2-bromophenyl)ethyl)acetamide
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To a solution of 2-bromophenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine (1.2 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude N-(2-(2-bromophenyl)ethyl)acetamide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one
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To a cooled (0 °C) flask containing a Lewis acid catalyst (e.g., polyphosphoric acid or aluminum chloride), slowly add the N-(2-(2-bromophenyl)ethyl)acetamide (1.0 eq).
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Heat the reaction mixture to a temperature typically between 80-120 °C for several hours, monitoring the reaction by TLC.
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After completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
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Filter the precipitate, wash it with water, and dry it under vacuum.
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The crude 5-bromo-3,4-dihydroisoquinolin-1(2H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Potential Biological Significance and Signaling Pathways
While direct biological studies on 5-bromo-3,4-dihydroisoquinolin-1(2H)-one are limited in publicly available literature, the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key component of several classes of enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.
Potential as a PARP Inhibitor Intermediate
PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Many potent PARP inhibitors feature a lactam-containing aromatic core that mimics the nicotinamide moiety of the NAD+ cofactor. The 3,4-dihydroisoquinolin-1(2H)-one structure serves as an effective pharmacophore for this purpose.
The following diagram illustrates the general mechanism of action of PARP inhibitors in the context of DNA repair:
Caption: General mechanism of PARP inhibition leading to synthetic lethality.
Potential as a PRMT5 Inhibitor Intermediate
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a critical role in gene regulation, RNA splicing, and cell proliferation. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target. Recent studies have identified 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective PRMT5 inhibitors.
The following diagram illustrates a simplified workflow for the discovery of PRMT5 inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold:
Caption: Workflow for the discovery of PRMT5 inhibitors.
Conclusion
5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules, particularly in the fields of oncology and neuroscience. While detailed experimental data for this specific compound is not extensively documented in public literature, its structural relationship to known PARP and PRMT5 inhibitors highlights its importance for further investigation. The synthetic strategies and potential biological roles outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic applications of this and related isoquinolinone derivatives. Further research is warranted to fully characterize this compound and unlock its potential in medicinal chemistry.

